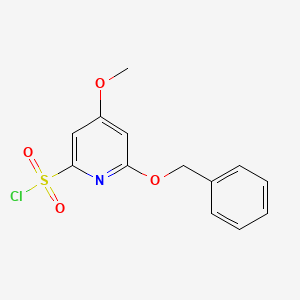
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a methoxy group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 4-methoxypyridine, which is then subjected to benzyloxylation at the 6th position. The resulting intermediate is then treated with sulfonyl chloride to introduce the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonates, and other derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound can be used in the modification of biomolecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The benzyloxy and methoxy groups can also influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Benzyloxy)-4-methoxypyridine-2-sulfonamide
- 6-(Benzyloxy)-4-methoxypyridine-2-sulfonate
- 6-(Benzyloxy)-4-methoxypyridine-2-sulfonic acid
Uniqueness
6-(Benzyloxy)-4-methoxypyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of derivatives and for use in various scientific research applications.
Propriétés
Formule moléculaire |
C13H12ClNO4S |
|---|---|
Poids moléculaire |
313.76 g/mol |
Nom IUPAC |
4-methoxy-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO4S/c1-18-11-7-12(15-13(8-11)20(14,16)17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
RECWCUFGRSCBRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
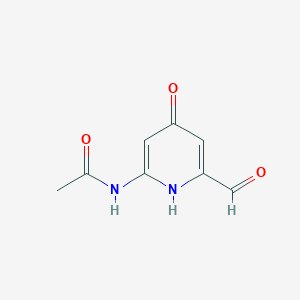
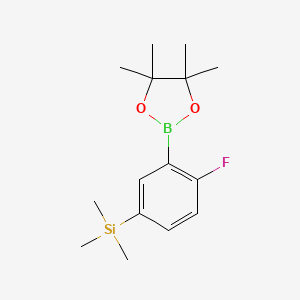

![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)

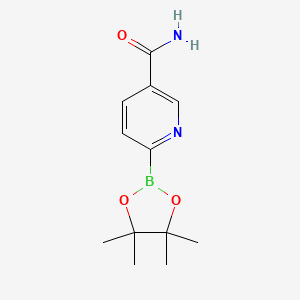
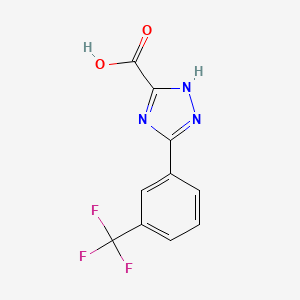
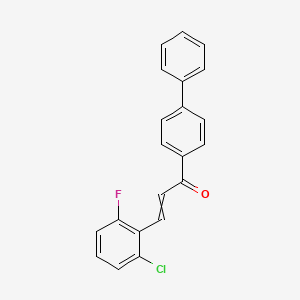
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
